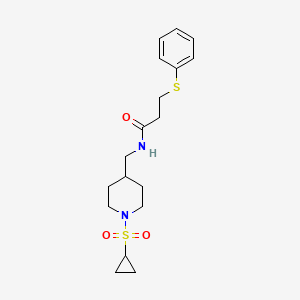
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP-1103 belongs to the class of compounds known as sulfonyl-containing piperidines, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the activity of GABA, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of GABA, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is able to reduce the activity of excitatory neurotransmitters, which can lead to the anticonvulsant, analgesic, and anxiolytic effects observed.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide has also been shown to have effects on various biochemical and physiological processes. For example, it has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is that it has been shown to have a relatively low toxicity profile, which makes it a potentially safer option for use in humans. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several possible future directions for research on N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for epilepsy and other seizure disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide involves the reaction of piperidine with cyclopropylsulfonyl chloride in the presence of a base, followed by reaction with 3-(phenylthio)propanoic acid. The resulting compound is then purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide has been shown to exhibit a variety of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-18(10-13-24-16-4-2-1-3-5-16)19-14-15-8-11-20(12-9-15)25(22,23)17-6-7-17/h1-5,15,17H,6-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKAIWPRJLEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)
![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)
![N-(2-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2952227.png)
![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)
![(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2952230.png)

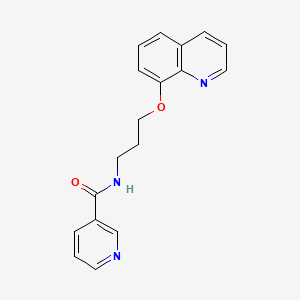
![2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2952236.png)
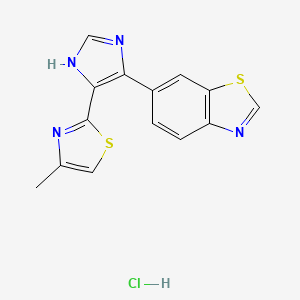

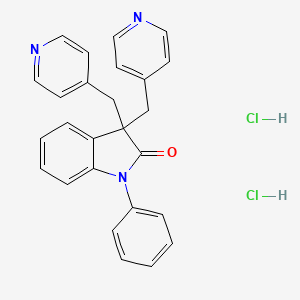
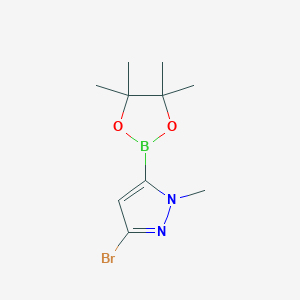
![1-(4-chloro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2952242.png)
![3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2952245.png)